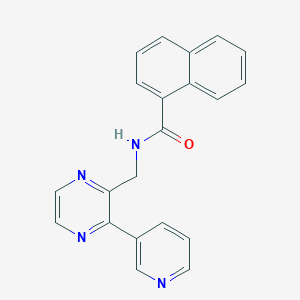

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

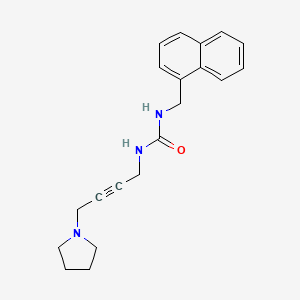

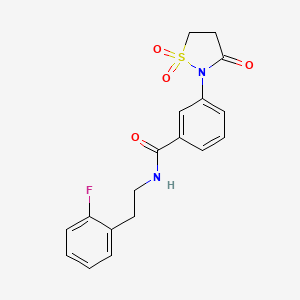

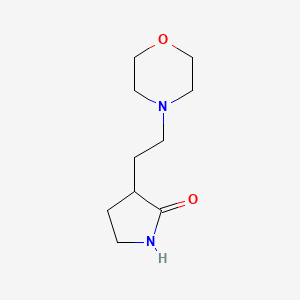

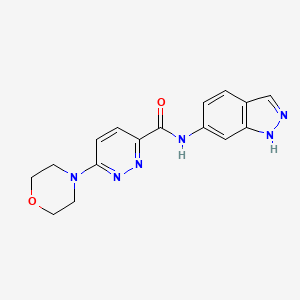

“N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide” is a complex organic compound containing a naphthamide group and a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The pyrazine ring is attached to a pyridine ring, another six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings (naphthalene and pyridine). The presence of nitrogen in the pyrazine ring could potentially participate in hydrogen bonding, influencing its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the aromatic rings. The amide could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could make it relatively stable and resistant to oxidation. The amide group could make it polar, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación

Tyrosine Kinase Inhibition: Imatinib, a widely used therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. The compound’s structural features may allow for similar kinase inhibition, making it relevant for drug development .

Chemical Biology and Pharmacology

Understanding the compound’s interactions and mechanisms is crucial for its applications:

Tautomeric Forms: The imidazo[4,5-b]pyridine skeleton can exist in different tautomeric forms. Investigating these forms could reveal diverse biological effects and potential applications .

Organic Synthesis

Exploring synthetic methods using this compound as a starting material can lead to valuable applications:

C–C Bond Cleavage: The compound can be synthesized via C–C bond cleavage, a less common approach for amide synthesis. Developing new methods for constructing amides directly through CC bond cleavage is an attractive avenue for organic chemists .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21(18-9-3-6-15-5-1-2-8-17(15)18)25-14-19-20(24-12-11-23-19)16-7-4-10-22-13-16/h1-13H,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELAPSMRULCXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909447.png)

![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)

![5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2909454.png)